Array ( [bid] => 7846627 ) Buy 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide

2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide

Catalog No.
S8131123
CAS No.
M.F
C13H18ClNO
M. Wt
239.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide

Product Name

2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide

IUPAC Name

2-chloro-N-[(2-methylphenyl)methyl]-N-propan-2-ylacetamide

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H18ClNO/c1-10(2)15(13(16)8-14)9-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3

InChI Key

XYOVEIQIBXNWMC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN(C(C)C)C(=O)CCl

Canonical SMILES

CC1=CC=CC=C1CN(C(C)C)C(=O)CCl

2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide is a synthetic organic compound with the molecular formula C13H18ClNOC_{13}H_{18}ClNO and a molecular weight of approximately 239.74 g/mol. This compound features a chloro group, an isopropyl group, and a benzyl moiety, making it structurally significant in various chemical applications. It is categorized under the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine. The presence of chlorine in its structure enhances its reactivity and potential biological activity.

The reactivity of 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide can be attributed to its functional groups. The chloro group can participate in nucleophilic substitution reactions, allowing it to react with nucleophiles such as amines or alcohols to form new compounds. Additionally, the acetamide functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of acetic acid and the corresponding amine.

The synthesis of 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide typically involves the reaction of isopropylamine with 2-methyl-benzyl chloride in the presence of a suitable base, followed by acetylation using acetic anhydride or acetyl chloride. This method allows for the introduction of both the isopropyl and benzyl groups while maintaining the chloro substituent.

This compound has potential applications in medicinal chemistry, particularly in drug development due to its unique structural characteristics. It may serve as a lead compound for synthesizing more complex molecules with enhanced biological activity. Additionally, it could be utilized in agrochemicals or as an intermediate in organic synthesis.

Interaction studies involving 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies should focus on its binding affinity to various receptors or enzymes relevant to its proposed therapeutic effects. These studies can help elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-N-isopropyl-N-(3-methyl-benzyl)-acetamideC13H18ClNOC_{13}H_{18}ClNOSimilar structure with a different benzyl substitution
N-Benzyl-2-chloro-N-isopropyl-acetamideC12H16ClNOC_{12}H_{16}ClNOLacks the additional methyl group on the benzene ring
2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamideC12H15Cl2NOC_{12}H_{15}Cl_2NOContains two chloro substituents

Uniqueness: The unique aspect of 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide lies in its specific arrangement of functional groups that may impart distinct biological activities compared to other similar compounds. The presence of both a chloro atom and an isopropyl group adjacent to a benzene ring creates opportunities for diverse chemical interactions not found in other derivatives.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

239.1076919 g/mol

Monoisotopic Mass

239.1076919 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types